molecular formula C13H14N2O B3580475 11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4-tetrahydro-6-methyl- CAS No. 85653-83-4

11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4-tetrahydro-6-methyl-

Cat. No.: B3580475
CAS No.: 85653-83-4
M. Wt: 214.26 g/mol
InChI Key: MLQGXQCCBVXMRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4-tetrahydro-6-methyl- is a heterocyclic compound with a unique structure that combines elements of pyridine and quinazoline

Preparation Methods

The synthesis of 11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4-tetrahydro-6-methyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized via a metal-free and solvent-free reaction, which involves the use of specific reagents and catalysts to facilitate the cyclization process . Industrial production methods may involve scaling up these synthetic routes to produce the compound in larger quantities, ensuring consistency and purity.

Chemical Reactions Analysis

11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4-tetrahydro-6-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. For example, the compound can act as a fluorescent probe in the presence of acidic or basic amines, undergoing reversible fluorescence changes . Major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the core structure of the compound.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a fluorescent probe for detecting acidic or basic amines in solutions and gas phases . Additionally, its unique structure and properties make it a valuable tool for studying various biochemical processes and interactions.

Mechanism of Action

The mechanism of action of 11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4-tetrahydro-6-methyl- involves its interaction with specific molecular targets and pathways. For instance, its fluorescence properties are influenced by the pH of the surrounding environment, allowing it to act as a pH-sensitive probe . The compound’s ability to undergo reversible fluorescence changes in response to pH variations is a key aspect of its mechanism of action.

Comparison with Similar Compounds

11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4-tetrahydro-6-methyl- can be compared with other similar compounds, such as other pyridoquinazolinones and related heterocyclic structures. Similar compounds include 11H-Pyrido[2,1-b]quinazolin-11-one and its various derivatives . The uniqueness of 11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4-tetrahydro-6-methyl- lies in its specific structural modifications, which confer distinct chemical and physical properties, making it suitable for specialized applications.

Properties

IUPAC Name

6-methyl-1,2,3,4-tetrahydropyrido[2,1-b]quinazolin-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9-5-4-8-15-12(9)14-11-7-3-2-6-10(11)13(15)16/h4-5,8H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQGXQCCBVXMRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80469131
Record name 11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4-tetrahydro-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85653-83-4
Record name 11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4-tetrahydro-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4-tetrahydro-6-methyl-
Reactant of Route 2
11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4-tetrahydro-6-methyl-
Reactant of Route 3
11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4-tetrahydro-6-methyl-
Reactant of Route 4
11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4-tetrahydro-6-methyl-
Reactant of Route 5
11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4-tetrahydro-6-methyl-
Reactant of Route 6
11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4-tetrahydro-6-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.